molecular formula C8H12O3 B14708781 Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate CAS No. 20417-63-4

Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate

Cat. No.: B14708781
CAS No.: 20417-63-4
M. Wt: 156.18 g/mol
InChI Key: SPAASQXKWYFRPE-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a cyclopropane derivative, characterized by the presence of a formyl group and an ethyl ester group on the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the acid-catalyzed reaction between acrolein and ethyl diazoacetate . This reaction typically requires controlled conditions, including specific temperatures and catalysts, to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-formyl-2-methylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .

Comparison with Similar Compounds

Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives.

Properties

CAS No.

20417-63-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-formyl-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)6-4-8(6,2)5-9/h5-6H,3-4H2,1-2H3

InChI Key

SPAASQXKWYFRPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C)C=O

Origin of Product

United States

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